Lipophilicity Advantage Over Non-tert-butyl and Des-bromo Analogs: ΔXLogP3 +1.0 Units
The presence of the tert-butyl group at N1 imparts a substantial increase in lipophilicity compared to both the des-tert-butyl analog (3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine) and the des-bromo analog (1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine). The computed partition coefficient (XLogP3) for 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is 1.8 [1]. In contrast, the 1-unsubstituted analog exhibits an XLogP3 of 0.8 [2], and the 3-unsubstituted analog exhibits an XLogP3 of 0.7 [3]. This represents a +1.0 to +1.1 log unit increase in lipophilicity, a quantitative improvement that class-level evidence suggests correlates with enhanced passive membrane permeability and potentially improved cellular potency in kinase inhibitor programs [4].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.8 |
| Comparator Or Baseline | Comparator 1: 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (XLogP3 = 0.8); Comparator 2: 1-tert-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (XLogP3 = 0.7) |
| Quantified Difference | ΔXLogP3 = +1.0 vs. Comparator 1; ΔXLogP3 = +1.1 vs. Comparator 2 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14), consistent methodology across all compounds |
Why This Matters
Procurement of this compound provides a starting material with inherently higher lipophilicity, reducing the need for additional synthetic steps to introduce hydrophobic moieties later in a medicinal chemistry campaign.
- [1] National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 58597145, 3-Bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Retrieved April 16, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/58597145 View Source
- [2] National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 340230, 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Retrieved April 16, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/340230 View Source
- [3] National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3002197, 1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Retrieved April 16, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/3002197 View Source
- [4] Ismail, N. S. M., Ali, E. M. H., Ibrahim, D. A., Sroor, F. M., & Al-Mahmoudy, A. M. M. (2016). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Future Journal of Pharmaceutical Sciences, 2(2), 60-70. https://doi.org/10.1016/j.fjps.2016.08.005 View Source
